molecular formula C17H17N3O4 B12589240 3-(Diethylamino)-6-(5-nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 644997-70-6

3-(Diethylamino)-6-(5-nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B12589240
CAS No.: 644997-70-6
M. Wt: 327.33 g/mol
InChI Key: VQJPVFGZSMZWPY-UHFFFAOYSA-N
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Description

3-(Diethylamino)-6-(5-nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by its complex structure, which includes a nitro group, a benzoxazole moiety, and a diethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-6-(5-nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method involves the condensation of a benzoxazole derivative with a diethylamino-substituted cyclohexadienone under acidic or basic conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to ensure efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Substituted Benzoxazoles: Substitution reactions yield various substituted benzoxazole compounds.

Scientific Research Applications

3-(Diethylamino)-6-(5-nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-6-(5-nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures but different substituents.

    Nitroaromatic Compounds: Compounds containing nitro groups attached to aromatic rings.

    Diethylamino Substituted Compounds: Compounds with diethylamino groups attached to various aromatic or heterocyclic systems.

Uniqueness

3-(Diethylamino)-6-(5-nitro-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzoxazole moiety, nitro group, and diethylamino group makes it a versatile compound for various applications.

Properties

CAS No.

644997-70-6

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

5-(diethylamino)-2-(5-nitro-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C17H17N3O4/c1-3-19(4-2)11-5-7-13(15(21)10-11)17-18-14-9-12(20(22)23)6-8-16(14)24-17/h5-10,21H,3-4H2,1-2H3

InChI Key

VQJPVFGZSMZWPY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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